Azumolene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

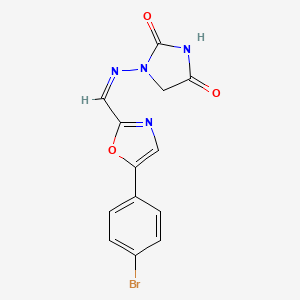

Azumolene is an experimental drug that is a derivative of dantrolene. It is primarily known for its use in controlling symptoms of malignant hyperthermia, a severe reaction to certain drugs used during anesthesia. This compound has shown similar efficacy to dantrolene but with better water solubility and lower toxicity, albeit with lower potency .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Azumolene can be synthesized through a series of chemical reactions involving the formation of a 1,3-oxazole ring and subsequent substitution reactions. The synthetic route typically involves the reaction of 4-bromobenzaldehyde with glycine to form an intermediate, which is then cyclized to form the oxazole ring. Further reactions with hydantoin derivatives lead to the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Azumolene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can modify the oxazole ring or the bromophenyl group.

Substitution: Substitution reactions can occur at the bromophenyl group, leading to different derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid

Major Products Formed: The major products formed from these reactions include various oxazole and hydantoin derivatives, which can have different pharmacological properties .

Aplicaciones Científicas De Investigación

Malignant Hyperthermia Treatment

Malignant hyperthermia (MH) is a life-threatening condition triggered by certain anesthetics, leading to uncontrolled calcium release from the sarcoplasmic reticulum in skeletal muscles. Azumolene has been shown to effectively block and reverse caffeine-induced contractures in both human and animal models susceptible to MH.

- Efficacy Studies : In vitro studies demonstrated that this compound at a concentration of 10 μM effectively inhibited caffeine-induced contractures in human malignant hyperthermia-susceptible skeletal muscle, showing equipotency to dantrolene sodium .

- Animal Trials : In swine models, intravenous administration of this compound (2.0 mg/kg) successfully reversed induced MH crises, with all treated subjects surviving the episodes .

Calcium Regulation and Muscle Physiology

This compound's mechanism of action involves the inhibition of ryanodine receptors (RyR1), which play a crucial role in calcium release during muscle contraction. Research indicates that this compound distinguishes between different mechanisms of calcium signaling:

- Inhibition of Store-Operated Calcium Entry : this compound inhibits components of store-operated calcium entry (SOCE) coupled with RyR1 activation, while not affecting SOCE induced by thapsigargin, suggesting a selective action that could be beneficial for muscle function regulation .

- Impact on Muscle Force Production : Studies involving mechanical ventilation in rats showed that this compound administration did not prevent increases in mitochondrial reactive oxygen species or protease activation but did block calcium release through RyR1, indicating potential applications in conditions involving muscle atrophy .

Comparative Efficacy

To provide a clearer understanding of this compound's effectiveness compared to dantrolene sodium, the following table summarizes key findings from various studies:

| Parameter | This compound | Dantrolene Sodium |

|---|---|---|

| Water Solubility | High | Low |

| IC50 (Mouse Soleus Muscle) | 2.4 - 2.8 μM | 1.6 - 3.5 μM |

| Efficacy in Caffeine-Induced Contraction | Effective (10 μM) | Effective (10 μM) |

| Survival Rate in MH Models | 100% survival at 2.0 mg/kg | Not specified |

Case Study 1: Veterinary Applications

In veterinary medicine, this compound has been utilized as an effective treatment for malignant hyperthermia episodes in pigs. A study highlighted that all treated pigs survived severe MH crises when administered this compound, showcasing its potential as a critical intervention during surgical procedures involving volatile anesthetics .

Case Study 2: Human Clinical Relevance

While most studies have focused on animal models, the implications for human clinical practice are significant. Given its similar potency to dantrolene but with improved solubility, this compound could potentially offer a more effective treatment option for patients at risk of malignant hyperthermia during anesthesia.

Mecanismo De Acción

Azumolene exerts its effects by modulating the activity of the ryanodine receptor (RyR) calcium release channel in skeletal muscle. It inhibits the release of calcium from the sarcoplasmic reticulum, thereby reducing muscle contractions and preventing hyperthermic reactions. This mechanism is similar to that of dantrolene but with improved water solubility and lower toxicity .

Comparación Con Compuestos Similares

Dantrolene: Azumolene is a derivative of dantrolene and shares a similar mechanism of action.

Ryanodine: Another compound that modulates the ryanodine receptor but with different pharmacological properties.

Uniqueness: this compound’s uniqueness lies in its improved water solubility and lower toxicity compared to dantrolene, making it a potentially safer alternative for treating malignant hyperthermia and other muscle-related disorders .

Propiedades

Fórmula molecular |

C13H9BrN4O3 |

|---|---|

Peso molecular |

349.14 g/mol |

Nombre IUPAC |

1-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione |

InChI |

InChI=1S/C13H9BrN4O3/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20/h1-6H,7H2,(H,17,19,20)/b16-6- |

Clave InChI |

SEGCNGONCZQFDW-SOFYXZRVSA-N |

SMILES isomérico |

C1C(=O)NC(=O)N1/N=C\C2=NC=C(O2)C3=CC=C(C=C3)Br |

SMILES canónico |

C1C(=O)NC(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br |

Sinónimos |

1-(((5-(4-bromophenyl)-2-oxazolyl)methylene)amino)-2,4-imidazlidinedione azumolene azumolene, sodium salt, dihydrate EU 4093 EU-4093 EU4093 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.